(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In 2.1]octan-4-one.
Mechanism of Action
The mechanism of action of ((2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(this compound)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, the compound has been reported to have antioxidant and neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of ((2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, the compound has some limitations for lab experiments, such as its low solubility in water and certain organic solvents. This can make it difficult to administer the compound to cells or animals in experiments.
Future Directions
There are several future directions for research on ((2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. This could lead to the development of more targeted therapies for inflammation and cancer. Another direction is to explore its potential applications in other disease areas, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for the compound in different experimental settings.
Synthesis Methods
The synthesis of ((2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has been reported in several studies. One of the most common methods involves the reaction of 4-hydroxy-2-cyclopentenone with 3,5-dimethyl-1H-pyrazole in the presence of a Lewis acid catalyst. The resulting product is then treated with an oxidizing agent to form (this compound)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one. Other methods involve the use of different starting materials and/or catalysts.
Scientific Research Applications
((2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has been studied for its potential therapeutic applications. One study investigated its anti-inflammatory activity using a rat model of acute inflammation. The results showed that the compound significantly reduced inflammation and edema. Another study investigated its antitumor activity in vitro and in vivo. The compound was found to inhibit the growth of various cancer cell lines and to suppress tumor growth in a mouse model of lung cancer.
Properties
IUPAC Name |
(2S,5R)-2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3/t8-,10?,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXTXRVYLHDQS-UMYMBVSISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)C3OCC2O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@H]2CC(=O)[C@@H]3OCC2O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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